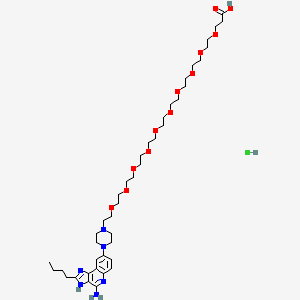

TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride)

説明

TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) (CAS: 2388520-36-1) is a drug-linker conjugate designed for antibody-drug conjugates (ADCs). It combines a potent TLR7/8 agonist (TLR7/8 agonist 4, HY-139018) with a cleavable polyethylene glycol (PEG10)-based linker (hydroxy-PEG10-acid, HY-133307) . This compound leverages TLR7/8 activation to induce antitumor immune responses, making it a candidate for cancer immunotherapy. Its PEGylated structure enhances solubility and facilitates conjugation to monoclonal antibodies, enabling targeted delivery of the TLR7/8 agonist to tumor microenvironments .

特性

分子式 |

C41H69ClN6O12 |

|---|---|

分子量 |

873.5 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |

InChI |

InChI=1S/C41H68N6O12.ClH/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49;/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49);1H |

InChIキー |

RHUQVUPVVQMMIP-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N.Cl |

製品の起源 |

United States |

準備方法

Glyoxylic Acid Condensation

o-Chlorophenol reacts with glyoxylic acid in alkaline conditions (25% NaOH, 30°C, 24 hours) to yield 3-chloro-4-hydroxymandelic acid. Acidification with HCl precipitates the product at 98% yield.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 30°C |

| Reaction Time | 24 hours |

| Yield | 98% |

Reduction to 3-Chloro-4-Hydroxyphenylacetic Acid

The mandelic acid intermediate undergoes reduction using red phosphorus and iodine, achieving near-quantitative conversion to 3-chloro-4-hydroxyphenylacetic acid.

Catalytic Dechlorination

Palladium-catalyzed hydrogenation (5 atm H₂, 100°C, 7–8 hours) cleaves the chloro group, yielding 4-hydroxyphenylacetic acid at 88–96% efficiency. This step is critical for eliminating halogenated byproducts and ensuring pharmacological safety.

PEGylation Strategies for TLR7/8 Agonists

PEGylation of the 4-hydroxyphenyl group is achieved via transesterification, adapting methodologies from polyethylene glycol fatty acid ester synthesis.

Transesterification with PEG10 Methyl Ester

The hydroxyl group of 4-hydroxyphenylacetic acid reacts with PEG10 methyl ester under alkaline catalysis (sodium methoxide or KOH) at 70–160°C and −0.95 to −0.98 MPa vacuum.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1–2.5 (PEG:acid) |

| Catalyst | Sodium methoxide (0.1–0.5 wt%) |

| Reaction Time | 5–10 hours |

| Conversion Efficiency | 96.8–97.9% |

Etherification via Mitsunobu Reaction

Alternative approaches employ Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to couple PEG10 alcohols to the phenolic hydroxyl group, though this method introduces stoichiometric byproducts requiring purification.

Carboxylic Acid Functionalization and Hydrochloride Salt Formation

The terminal hydroxyl of PEG10 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic methods, followed by HCl treatment to form the hydrochloride salt.

Oxidation to Carboxylic Acid

Jones oxidation at 0–5°C achieves >90% conversion, though enzymatic routes (e.g., laccase-mediated) offer greener alternatives with comparable yields.

Salt Formation

The free base is treated with concentrated HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization from aqueous ethanol yields >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >98% purity, with residual solvents (e.g., ethyl acetate) below ICH limits.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Transesterification | 97.9% | 98.5% | High |

| Mitsunobu Reaction | 85.2% | 95.8% | Moderate |

Transesterification under vacuum outperforms Mitsunobu coupling in yield and operational simplicity, though it requires precise pressure control .

化学反応の分析

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

科学的研究の応用

Cancer Immunotherapy

TLR7/8 agonists, including 4 hydroxy-PEG10-acid (hydrochloride), have shown promise in cancer therapy by enhancing anti-tumor immunity. The activation of TLRs can lead to:

- Increased Cytokine Production : Activation of TLR7/8 results in elevated levels of cytokines such as IFN-γ and TNF-α, which are vital for anti-tumor responses .

- Dendritic Cell Activation : These agonists stimulate dendritic cells to present antigens more effectively, promoting T-cell activation and proliferation .

- Tumor Microenvironment Modulation : TLR agonists can reprogram tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, enhancing the overall immune response against tumors .

Case Study: Cutaneous T-cell Lymphoma

A phase 1 clinical trial involving patients with stage IA-IIA cutaneous T-cell lymphoma demonstrated significant efficacy when treated with topical resiquimod (a TLR7/8 agonist). Clinical improvement was observed in 92% of patients, with complete resolution in 33% of treated lesions. The treatment was associated with increased production of cytokines by CD4+ T cells and enhanced natural killer cell activity .

Vaccine Development

The use of TLR7/8 agonists as adjuvants in vaccines is a promising application. These compounds can:

- Enhance Immune Responses : By activating antigen-presenting cells, they promote stronger Th1-polarizing responses necessary for effective vaccination .

- Neonatal Immunization : Studies indicate that TLR8 agonists are particularly effective in activating neonatal immune responses, which are typically weaker than those in adults. This suggests their potential use in developing vaccines for newborns .

Data Table: Efficacy of TLR7/8 Agonists in Vaccine Studies

| Study | Population | Agonist Used | Immune Response | Outcome |

|---|---|---|---|---|

| Neonates | R-848 | TNF-α production | Robust activation of APCs | |

| Adults | Imiquimod | Cytokine release | Enhanced Th1 response |

Safety Profile

While TLR7/8 agonists have shown significant therapeutic potential, their safety profile must be considered. Common adverse effects include local skin reactions such as redness and irritation. Systemic effects are rare but may include flu-like symptoms. Most side effects resolve spontaneously or with temporary discontinuation of treatment .

作用機序

The mechanism of action of TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) involves the activation of TLR7/8 receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon activation, they trigger a signaling cascade that leads to the production of cytokines and other immune responses . The compound’s antitumor activity is attributed to its ability to stimulate the immune system to target and destroy cancer cells.

類似化合物との比較

Comparison with Similar TLR7/8 Agonists

Structural and Functional Differences

TLR7/8 Agonist 4 Hydroxy-PEG10-Acid

- Structure: Comprises a TLR7/8-activating core (imidazoquinoline or related scaffold) linked to a hydrophilic PEG10 spacer. The PEG10 linker allows cleavage in acidic or enzymatic tumor environments, releasing the active agonist .

- Application: Primarily used in ADCs for localized antitumor activity, reducing systemic toxicity compared to non-targeted agonists .

Non-Lipidated Agonists (e.g., UM-3001)

- Structure: Non-lipidated imidazoquinoline derivatives (e.g., UM-3001) lack PEGylation or lipid modifications.

- Activity : Potent dual TLR7/8 activation (human TLR7 EC50 = 1.12 µM; TLR8 EC50 = 0.53 µM) but induces systemic cytokine release, limiting clinical use .

- Application : Preclinical vaccine adjuvants but require formulation with alum or liposomes to mitigate toxicity .

Lipidated Agonists (e.g., UM-3003, UM-3004, 3M-052)

- Structure: Lipid moieties (e.g., phospholipids) are added to the core scaffold to enhance cellular uptake and reduce systemic distribution. UM-3003: Lipidated at the 2-position of imidazoquinoline, with TLR7 bias (EC50 = 34.7 µM for TLR7 vs. 52.5 µM for TLR8) . 3M-052: A clinical-stage lipidated agonist that binds alum, enabling sustained lymph node delivery and Th1/Th17-biased immunity .

- Application : Vaccine adjuvants (e.g., for influenza or pertussis) due to improved safety profiles and synergy with TLR4 agonists (e.g., CRX-601) .

Small-Molecule Agonists (e.g., Compound 24e, Resiquimod/R848)

- Structure: Non-PEGylated, non-lipidated small molecules. Compound 24e: Pyrido[3,2-d]pyrimidine-based agonist with high potency (TLR7 EC50 = 24 nM; TLR8 EC50 = 10 nM) . Resiquimod (R848): First-generation agonist with systemic reactogenicity, now used as a benchmark in preclinical studies .

Potency and Selectivity

| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Selectivity | Key Feature |

|---|---|---|---|---|

| TLR7/8 agonist 4 (HY-139018) | Not reported | Not reported | Dual agonist | ADC-compatible linker |

| UM-3001 | 1.12 | 0.53 | Dual agonist | High systemic reactogenicity |

| UM-3003 | 34.7 | 52.5 | TLR7-biased | Alum-adsorbed for vaccines |

| UM-3005 | 499.2 | 0.27 | TLR8-biased | 7-position lipidated |

| Compound 24e | 0.024 | 0.010 | Dual agonist | Nanomolar potency |

| Resiquimod (R848) | 0.1–1.0* | 0.01–0.1* | Dual agonist | Systemic toxicity |

Key Advantages and Limitations

- TLR7/8 Agonist 4 Hydroxy-PEG10-Acid: Advantages: Tumor-targeted delivery via ADCs, reduced systemic exposure.

- Lipidated Agonists: Advantages: Enhanced safety, prolonged lymph node retention, and compatibility with alum . Limitations: Variable TLR7/8 activation depending on lipid position (e.g., UM-3003 vs. UM-3005) .

- Non-Lipidated/PEGylated Agonists: Advantages: High potency (e.g., Compound 24e) . Limitations: Unsuitable for systemic use due to toxicity (e.g., R848) .

生物活性

TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride), also referred to as compound 9, is a novel drug-linker conjugate that exhibits significant biological activity, particularly in the context of cancer immunotherapy. This compound is designed to enhance the immune response against tumors by activating Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are critical components of the innate immune system.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₆₉ClN₆O₁₂

- Molecular Weight : 873.47 g/mol

- CAS Number : 2388520-36-1

The compound is characterized by its unique structure that includes a hydroxy-PEG10-acid linker, which allows for targeted delivery and enhanced solubility in biological systems .

TLR7/8 agonists stimulate the immune system by mimicking viral RNA, leading to the activation of dendritic cells and subsequent enhancement of T cell responses. The activation of these receptors results in the production of pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor immune response.

Key Mechanisms:

- Dendritic Cell Activation : TLR7/8 agonists promote the maturation and activation of dendritic cells, enhancing their ability to present antigens to T cells.

- Cytokine Production : Activation leads to increased secretion of cytokines such as IL-12, TNF-α, and IFN-γ, which are crucial for T cell differentiation and activation .

Biological Activity

The biological activity of TLR7/8 agonist 4 hydroxy-PEG10-acid has been demonstrated in various preclinical studies:

- Antitumor Effects : Studies have shown that this compound can inhibit tumor growth in various cancer models by reprogramming the tumor microenvironment towards an anti-tumor phenotype. For instance, R848, a related TLR7/8 agonist, when delivered via nanoparticles, has been shown to convert tumor-associated macrophages from an M2 (tumor-promoting) to an M1 (tumor-fighting) phenotype .

- Immune Modulation : The compound enhances CD8+ T cell-mediated immunity. In a study involving mice, administration of TLR7/8 agonists resulted in increased levels of cytotoxic T lymphocytes capable of targeting tumor cells effectively .

- Adjuvant Properties : As an adjuvant in vaccine formulations, this compound has been shown to significantly boost antibody responses against specific antigens. For example, when combined with alum in a vaccination study, it enhanced IgG production and promoted a balanced Th1/Th2 immune response .

Case Studies

Several studies have highlighted the efficacy of TLR7/8 agonist 4 hydroxy-PEG10-acid in various therapeutic contexts:

- Study on Tumor Microenvironment : A study demonstrated that R848-loaded nanoparticles effectively modulated the tumor microenvironment by polarizing macrophages towards an M1 phenotype, leading to controlled tumor growth in mouse models .

- Clinical Relevance : In clinical settings, TLR7/8 agonists are being investigated as part of combination therapies with checkpoint inhibitors to enhance overall treatment efficacy in cancers such as melanoma and lung cancer .

Data Table: Summary of Biological Activities

Q & A

Q. What is the structural and functional role of the hydroxy-PEG10-acid linker in TLR7/8 agonist 4-based antibody-drug conjugates (ADCs)?

The hydroxy-PEG10-acid linker serves as a cleavable spacer between the TLR7/8 agonist 4 and the antibody in ADCs. This linker enhances solubility and stability while enabling controlled release of the agonist in tumor microenvironments. The PEG10 chain reduces steric hindrance, improving antibody-antigen binding efficiency. Upon internalization into target cells, the acidic conditions of lysosomes cleave the linker, releasing the agonist to activate TLR7/8 pathways and induce antitumor immune responses .

Q. How does TLR7/8 agonist 4 activate immune signaling pathways in preclinical models?

TLR7/8 agonist 4 binds to endosomal TLR7/8 receptors, triggering MyD88-dependent signaling. This activates NF-κB and IRF7, leading to the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons. In murine models, TLR7/8 activation promotes dendritic cell maturation, enhances antigen presentation, and recruits cytotoxic T cells to tumor sites. Researchers should validate pathway activation via ELISA (cytokine profiling) and Western blot (signaling intermediates) .

Q. What analytical methods are recommended for characterizing TLR7/8 agonist 4 hydroxy-PEG10-acid (hydrochloride) purity and stability?

High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% by area under the curve). Mass spectrometry (MS) confirms molecular weight (C41H68N6O12 for the free acid; C41H68N6O12·HCl for the hydrochloride). Stability studies under varying pH (4–9) and temperature (-20°C to 25°C) should be conducted, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in TLR7/8 agonist 4 efficacy across different in vivo tumor models?

Discrepancies often arise from tumor microenvironment heterogeneity (e.g., immunosuppressive vs. immunogenic tumors). For example, in melanoma models, agonist 4 shows robust efficacy due to high TLR7/8 expression in myeloid cells, while in pancreatic cancer, stromal barriers limit ADC penetration. Mitigation strategies include:

Q. What are the critical considerations for optimizing the cleavage efficiency of the hydroxy-PEG10-acid linker in ADCs?

Cleavage efficiency depends on linker chemistry and intracellular conditions. Key factors:

- pH sensitivity : The linker’s acid-labile bonds (e.g., hydrazone) should hydrolyze at lysosomal pH (4.5–5.5) but remain stable in plasma (pH 7.4).

- Enzymatic cleavage : Incorporate cathepsin B-sensitive dipeptide sequences (e.g., Val-Cit) for tumor-specific activation. Validate using fluorescence-quenched substrates in live-cell imaging .

Q. How do species-specific differences in TLR7/8 activation impact preclinical-to-clinical translation of agonist 4-based therapies?

Human TLR8 is highly responsive to ssRNA-derived agonists, whereas murine TLR8 is nonfunctional, making mice reliant on TLR7. This necessitates:

Q. What experimental strategies can differentiate off-target effects of TLR7/8 agonist 4 from on-target immune activation?

- Genetic knockdown : CRISPR/Cas9-mediated TLR7/8 knockout in cell lines (e.g., THP-1 macrophages) to confirm agonist specificity.

- Dose titration : Compare cytokine release (e.g., IL-6, TNF-α) at EC50 (0.18 μM for TLR7; 5.34 μM for TLR8) to identify receptor preference.

- Inhibitor co-treatment : Use TLR7/8 antagonists (e.g., hydroxychloroquine) to block signaling .

Methodological Best Practices

Q. How should researchers design dose-response studies for TLR7/8 agonist 4 in combination therapies?

- Sequential dosing : Administer ADCs first to prime the immune system, followed by checkpoint inhibitors (e.g., 24–48 hours later).

- Endpoint selection : Measure tumor-infiltrating lymphocytes (flow cytometry) and PD-L1 upregulation (IHC) alongside tumor volume.

- Statistical power : Use ≥8 mice/group to account for variability in immune responses .

Q. What in vitro assays are most predictive of in vivo ADC efficacy for TLR7/8 agonist 4?

- PBMC co-culture : Co-culture ADCs with human peripheral blood mononuclear cells (PBMCs) and tumor cells to model immune-mediated cytotoxicity.

- Macrophage polarization : Assess M1 (CD80+, IL-12+) vs. M2 (CD206+, IL-10+) markers post-treatment.

- Antibody-dependent cellular phagocytosis (ADCP) : Quantify phagocytosis using pHrodo-labeled tumor cells .

Contradiction Analysis

Q. Why do some studies report TLR7/8 agonist 4-induced hyperinflammation, while others emphasize tolerance?

This dichotomy stems from dosing regimens and agonist delivery formats:

- Hyperinflammation : Observed with systemic free agonist administration (e.g., bolus IV), which overactivates systemic immune cells.

- Tolerance : Occurs with localized ADC delivery, where gradual agonist release induces sustained, controlled activation. Researchers should compare pharmacokinetics (Cmax, AUC) and cytokine kinetics (peak vs. sustained levels) across delivery methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。